2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol
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Overview
Description
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-one or 2-Methyl-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(3-(trifluoromethyl)phenyl)propan-1-ol: Lacks the methyl group on the propanol chain.
2-Propanone, 1-(3-(trifluoromethyl)phenyl): Contains a ketone group instead of an alcohol.
Uniqueness
2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol is unique due to the combination of its trifluoromethyl group and alcohol functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8,15H,5,7H2,1H3 |
InChI Key |
PLJIYZZQOAHWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CO |
Origin of Product |
United States |
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